1-Bromo-2-(cyclopropylmethoxy)-4-nitrobenzene
CAS No.:
Cat. No.: VC13697250
Molecular Formula: C10H10BrNO3
Molecular Weight: 272.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H10BrNO3 |
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Molecular Weight | 272.09 g/mol |
IUPAC Name | 1-bromo-2-(cyclopropylmethoxy)-4-nitrobenzene |
Standard InChI | InChI=1S/C10H10BrNO3/c11-9-4-3-8(12(13)14)5-10(9)15-6-7-1-2-7/h3-5,7H,1-2,6H2 |
Standard InChI Key | VOQSSNRJNVFRFX-UHFFFAOYSA-N |
SMILES | C1CC1COC2=C(C=CC(=C2)[N+](=O)[O-])Br |
Canonical SMILES | C1CC1COC2=C(C=CC(=C2)[N+](=O)[O-])Br |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Physical Properties
1-Bromo-2-(cyclopropylmethoxy)-4-nitrobenzene (CAS: 1369839-40-6, 1369861-89-1) features a benzene ring with substituents at the 1-, 2-, and 4-positions: a bromine atom, a cyclopropylmethoxy group (-O-CH₂-C₃H₅), and a nitro group (-NO₂) . The cyclopropylmethoxy moiety introduces steric and electronic effects that influence reactivity, while the nitro and bromine groups serve as electrophilic sites for substitution reactions.
Key physical properties include:
Property | Value | Source |
---|---|---|
Molecular Weight | 272.09 g/mol | |
Density | Not available | |
Melting Point | Not available | |
Boiling Point | Not available | |
Solubility | Likely organic solvents | Inferred |
The absence of empirical data for melting/boiling points underscores the compound’s specialized research applications rather than industrial use .
Spectroscopic Characterization
Spectroscopic techniques validate its structure:
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Nuclear Magnetic Resonance (NMR): ¹H NMR signals correspond to aromatic protons (δ 7.5–8.5 ppm), cyclopropylmethoxy protons (δ 3.0–4.0 ppm), and cyclopropane ring protons (δ 0.5–1.5 ppm).
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Infrared (IR): Peaks at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~1350 cm⁻¹ (NO₂ symmetric stretch) confirm the nitro group.
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Mass Spectrometry (MS): A molecular ion peak at m/z 272.09 aligns with the molecular weight .
Synthesis and Optimization
Synthetic Pathways
The synthesis involves multi-step reactions starting from commercially available precursors:
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Nitration: 2-Methyl-4-nitrophenol undergoes nitration to introduce the nitro group.
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Etherification: Reaction with cyclopropylmethanol in the presence of a base (e.g., K₂CO₃) forms the cyclopropylmethoxy group.
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Bromination: Electrophilic aromatic substitution (e.g., using Br₂/FeBr₃) introduces bromine at the para position relative to the nitro group.
Industrial-scale production employs continuous flow reactors to enhance yield (≥75%) and purity (≥95%). Optimization parameters include:
Parameter | Optimal Condition | Effect on Yield |
---|---|---|
Temperature | 0–5°C (bromination step) | Minimizes side reactions |
Solvent | Dichloromethane | Improves solubility |
Catalyst | FeBr₃ | Facilitates Br⁺ generation |
Comparative Analysis with Analogues
Replacing the cyclopropylmethoxy group alters reactivity:
The cyclopropyl group’s ring strain enhances electrophilicity at the benzylic position, enabling unique reaction pathways.
Applications in Organic Synthesis
Pharmaceutical Intermediates
The compound’s functional groups permit diverse transformations:
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Nitro Reduction: Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, yielding 1-bromo-2-(cyclopropylmethoxy)-4-aminobenzene—a precursor for analgesics.
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Suzuki Coupling: The bromine atom participates in cross-coupling with boronic acids to form biaryl structures, common in kinase inhibitors .
Agrochemical Development
Derivatives exhibit herbicidal and insecticidal activity. For example, replacing the nitro group with a thiocyanate enhances lipid membrane permeability, improving efficacy against pests.
Mechanistic Insights in Medicinal Chemistry
Target Interactions
In silico studies suggest that cyclopropylmethoxy-containing derivatives inhibit cytochrome P450 enzymes via hydrophobic interactions with the heme cofactor. The nitro group’s electron-withdrawing effect stabilizes charge-transfer complexes with biological targets .
Structure-Activity Relationships (SAR)
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Bromine Position: Para-substitution (relative to nitro) maximizes steric complementarity with enzyme active sites.
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Cyclopropane Ring: Enhances metabolic stability by resisting oxidative degradation.
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